Methyl 2-(azidomethyl)hex-2-enoate
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Overview
Description
Methyl 2-(azidomethyl)hex-2-enoate is an organic compound with the molecular formula C8H13N3O2. It is characterized by the presence of an azido group (-N3) attached to a methyl group, which is further connected to a hex-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(azidomethyl)hex-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group. One common method involves the reaction of methyl 2-(bromomethyl)hex-2-enoate with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)hex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide:
Palladium Catalyst: Employed in reduction reactions.
Organic Solvents: Such as DMF, used to dissolve reactants and facilitate reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
Methyl 2-(azidomethyl)hex-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-(azidomethyl)hex-2-enoate primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)hex-2-enoate: A precursor in the synthesis of methyl 2-(azidomethyl)hex-2-enoate.
Ethyl 2-(azidomethyl)hex-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(azidomethyl)pent-2-enoate: Similar structure but with a pent-2-enoate moiety instead of hex-2-enoate.
Properties
CAS No. |
918156-00-0 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)hex-2-enoate |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-7(6-10-11-9)8(12)13-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
MVMYVLLMTNGKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CN=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
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